N-Trityl Ethyl Olmesartan Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl Ethyl Olmesartan Acid is an intermediate compound used in the synthesis of Olmesartan Acid, an angiotensin II receptor antagonist employed as an anti-hypertensive agent. This compound is characterized by its molecular formula C44H42N6O3 and a molecular weight of 702.84 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Ethyl Olmesartan Acid involves the protection of the olmesartan molecule with a trityl group. This protection is typically achieved through the reaction of olmesartan with trityl chloride in the presence of a base such as pyridine . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the efficiency of the protection process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Trityl Ethyl Olmesartan Acid undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions to form trityl cations.
Reduction: The trityl group can be reduced using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include trityl cations, reduced olmesartan derivatives, and substituted olmesartan compounds .
Scientific Research Applications
N-Trityl Ethyl Olmesartan Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of olmesartan and other related compounds.
Biology: Studied for its potential effects on angiotensin II receptors and related pathways.
Medicine: Investigated for its role in the development of anti-hypertensive drugs.
Industry: Utilized in the large-scale production of olmesartan and its derivatives.
Mechanism of Action
The mechanism of action of N-Trityl Ethyl Olmesartan Acid involves its conversion to olmesartan, which acts as an angiotensin II receptor antagonist . Olmesartan selectively binds to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone synthesis . This leads to reduced blood pressure and improved cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
N-Trityl Olmesartan Ethyl Ester: Another intermediate in the synthesis of olmesartan medoxomil.
N-Trityl Olmesartan Medoxomil: A key intermediate in the synthesis of olmesartan medoxomil.
Uniqueness
N-Trityl Ethyl Olmesartan Acid is unique due to its specific role in the synthesis of olmesartan, a widely used anti-hypertensive agent. Its trityl protection group provides stability and selectivity during the synthesis process, making it a valuable intermediate.
Properties
Molecular Formula |
C44H42N6O3 |
---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C44H42N6O3/c1-4-17-38-45-40(43(3,53)5-2)39(42(51)52)49(38)30-31-26-28-32(29-27-31)36-24-15-16-25-37(36)41-46-48-50(47-41)44(33-18-9-6-10-19-33,34-20-11-7-12-21-34)35-22-13-8-14-23-35/h6-16,18-29,53H,4-5,17,30H2,1-3H3,(H,51,52) |
InChI Key |
DTQCUXHXUWIYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.